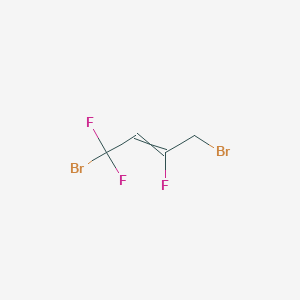

1,4-Dibromo-1,1,3-trifluorobut-2-ene

Description

Significance of Fluorinated and Brominated Organic Compounds in Synthetic Chemistry and Materials Science

The introduction of fluorine and bromine into organic molecules is a widely utilized strategy in modern synthetic chemistry and materials science. sigmaaldrich.comyoutube.com Fluorine, being the most electronegative element, can dramatically alter the electronic properties, stability, and lipophilicity of a compound when incorporated. fluorochem.co.uk This has profound implications in medicinal chemistry, where fluorinated pharmaceuticals often exhibit enhanced metabolic stability and bioavailability. molecularcloud.org In materials science, fluorinated polymers are prized for their high thermal stability and chemical resistance. man.ac.uk

Brominated compounds, on the other hand, are highly valued as versatile synthetic intermediates. cymitquimica.com The carbon-bromine bond is relatively weak, making bromine an excellent leaving group in nucleophilic substitution and elimination reactions. This reactivity allows for the facile introduction of other functional groups, making brominated compounds crucial building blocks in the synthesis of complex organic molecules.

Context of 1,4-Dibromo-1,1,3-trifluorobut-2-ene within Contemporary Organohalogen Research

This compound, identified by the CAS number 914636-03-6, is a polyhalogenated butene that combines the features of both fluorination and bromination. molbase.com While specific research dedicated exclusively to this compound is not extensively available in peer-reviewed literature, its structure suggests significant potential as a synthetic building block. The presence of a double bond, along with reactive bromine atoms and stabilizing fluorine atoms, indicates a molecule with a rich and complex reactivity profile.

The trifluorinated portion of the molecule is expected to confer some of the characteristic properties of organofluorine compounds, such as increased thermal stability. The two bromine atoms, situated at positions 1 and 4, are anticipated to be susceptible to a variety of chemical transformations, including substitution and elimination reactions. The double bond in the C2 position adds another layer of reactivity, potentially undergoing addition reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2F3 |

|---|---|

Molecular Weight |

267.87 g/mol |

IUPAC Name |

1,4-dibromo-1,1,3-trifluorobut-2-ene |

InChI |

InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2 |

InChI Key |

LCTKXPQKSGIAQF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=CC(F)(F)Br)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dibromo 1,1,3 Trifluorobut 2 Ene

Halogenation Pathways to Functionalized Butene Systems

Halogenation is a fundamental process in organic synthesis for introducing halogen atoms into a molecule. In the context of synthesizing precursors for 1,4-Dibromo-1,1,3-trifluorobut-2-ene, both electrophilic and radical halogenation strategies are employed to functionalize butene systems.

Electrophilic halogenation is a common method for the addition of halogens across a double bond in alkenes. libretexts.org The reaction between a butene derivative and a halogen, such as bromine (Br₂), typically proceeds through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then attacked by a halide ion in a stereospecific manner, leading to an anti-addition product. libretexts.orgmasterorganicchemistry.com

For instance, the reaction of a substituted butene with bromine in an inert solvent like carbon tetrachloride (CCl₄) results in the formation of a vicinal dibromide. libretexts.orgquora.com The mechanism involves the polarization of the bromine molecule as it approaches the electron-rich double bond, leading to the formation of a bromonium ion and a bromide ion. libretexts.org The subsequent backside attack by the bromide ion on one of the carbon atoms of the cyclic bromonium ion results in the formation of the dibrominated product. masterorganicchemistry.com

Key Features of Electrophilic Halogenation:

| Feature | Description |

| Reagents | Molecular halogens (Cl₂, Br₂) |

| Intermediate | Cyclic halonium ion |

| Stereochemistry | Anti-addition |

| Typical Solvents | Inert solvents (e.g., CCl₄, CH₂Cl₂) |

Radical halogenation provides an alternative pathway for the functionalization of butene systems, particularly for introducing halogens at allylic positions. wikipedia.orgstackexchange.com This method is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. wikipedia.org

In the case of butene, radical bromination can lead to a mixture of products, including allylic bromides. stackexchange.com The reaction is initiated by the homolytic cleavage of the bromine molecule to form bromine radicals. ucsb.edu These radicals can then abstract a hydrogen atom from an allylic position of the butene molecule, forming an allyl radical. This resonance-stabilized radical then reacts with another molecule of bromine to yield the allylic bromide and a new bromine radical, which continues the chain reaction. The selectivity of radical halogenation can be influenced by the stability of the radical intermediates. stackexchange.com

Steps in Radical Halogenation:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by UV light to form halogen radicals.

Propagation: Abstraction of an allylic hydrogen by a halogen radical to form an allyl radical, followed by the reaction of the allyl radical with a halogen molecule.

Termination: Combination of two radicals to end the chain reaction.

Dehalogenation and Elimination Protocols from Halogenated Precursors

Dehalogenation and dehydrohalogenation reactions are crucial for introducing unsaturation into halogenated precursors, leading to the formation of alkenes. These methods are particularly relevant for the synthesis of this compound from a saturated, halogenated butane derivative.

A specific method for the synthesis of a related compound, 4-bromo-1,1,2-trifluoro-1-butene (B151897), involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) using a dehalogenation agent in a solvent. google.com This process utilizes metals such as zinc, iron, magnesium, aluminum, tin, copper, or manganese. google.com

When zinc is used as the dehalogenating agent, the reaction proceeds by the removal of adjacent halogen atoms to form a double bond. This type of reaction is a reductive elimination. The mechanism involves the transfer of electrons from the metal surface to the halogenated organic molecule, leading to the cleavage of the carbon-halogen bonds and the formation of the alkene. Water is often used as the solvent in these reactions, offering advantages such as low cost and simplified product separation. google.com

Example Reaction:

1,4-dibromo-2-chloro-1,1,2-trifluorobutane + Zn → 4-bromo-1,1,2-trifluoro-1-butene + ZnClBr

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. google.com Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene, can be effectively promoted by PTC. google.comacs.org This method is particularly useful for reactions involving an aqueous phase containing a base and an organic phase containing the halogenated substrate.

In this process, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the hydroxide (B78521) ion from the aqueous phase to the organic phase. google.com The hydroxide ion then acts as a base to abstract a proton from the halogenated precursor, initiating an elimination reaction to form the double bond. This technique allows for the use of aqueous alkali, which is often more economical and safer than other strong bases. google.com The formation of 1,1,2-trifluoro-1,3-butadiene from 4-bromo-1,1,2-trifluoro-1-butene using potassium hydroxide in the presence of tetrabutylammonium bromide is an example of this approach. sigmaaldrich.com

Advantages of Phase-Transfer Catalyzed Dehydrohalogenation:

| Advantage | Description |

| Mild Reaction Conditions | Often proceeds at or near room temperature. |

| Use of Inexpensive Bases | Allows for the use of aqueous alkali hydroxides. |

| High Yields | Can lead to high conversions and product yields. |

| Simplified Workup | The catalyst can often be recycled. |

Trifluoromethylation Reagents in Butene Framework Construction

The introduction of a trifluoromethyl (CF₃) group into a molecule can significantly alter its physical and chemical properties. In the synthesis of fluorinated butenes, trifluoromethylation reagents play a crucial role. researchgate.net These reagents can be sources of trifluoromethyl radicals, nucleophiles, or electrophiles. chem-station.com

Several reagents have been developed for the trifluoromethylation of alkenes. mdpi.com For instance, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can serve as a source of the trifluoromethyl radical (•CF₃) under photoredox catalysis. mdpi.com This radical can then add to the double bond of a butene derivative. Another common reagent is sodium triflinate (CF₃SO₂Na), also known as the Langlois reagent, which can also generate the trifluoromethyl radical. researchgate.net The choice of reagent and reaction conditions determines the specific outcome of the trifluoromethylation reaction.

Common Trifluoromethylation Reagents:

| Reagent Name | Chemical Formula | Type of CF₃ Source |

| Togni Reagent | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic |

| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic |

| Langlois Reagent | Sodium triflinate (CF₃SO₂Na) | Radical |

| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | Radical |

The construction of the this compound framework likely involves a multi-step synthesis that combines these fundamental reaction types. For example, a precursor butene could first be trifluoromethylated, followed by halogenation and subsequent dehydrohalogenation to arrive at the final product.

Stereoselective Synthesis Considerations and Isomer Control

Specific research findings on the stereoselective synthesis of this compound are not available in the reviewed literature.

E/Z Isomer Distribution and Control

Detailed data regarding the E/Z isomer distribution and methods for its control in the synthesis of this compound could not be located in the reviewed scientific sources.

Reaction Mechanisms and Reactivity Profiles of 1,4 Dibromo 1,1,3 Trifluorobut 2 Ene

Nucleophilic Substitution Reactions at Halogenated Centers

The bromine atoms in 1,4-Dibromo-1,1,3-trifluorobut-2-ene are situated at allylic positions, which significantly influences their reactivity in nucleophilic substitution reactions.

The allylic nature of the carbon-bromine bonds in this compound makes them susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This is due to the stabilization of the transition state by the adjacent π-system of the double bond. The reaction involves a backside attack by the nucleophile, leading to the displacement of the bromide ion.

In analogous non-fluorinated compounds like (Z)-1,4-dibromobut-2-ene, these substitution reactions are well-documented and serve as a valuable precedent for understanding the potential reactivity of the title compound. The conversion of (Z)-1,4-dichlorobut-2-ene to its dibromo counterpart, a Finkelstein-type reaction, proceeds via a concerted S(_N)2 pathway, highlighting the efficiency of halogen exchange at such allylic centers.

The kinetics of these reactions are typically second-order, being dependent on the concentrations of both the substrate and the nucleophile. The rate of substitution would be influenced by the strength of the nucleophile and the polarity of the solvent.

Table 1: Representative Nucleophilic Substitution Reactions on Allylic Halides

| Nucleophile | Product Type | Reaction Mechanism |

| I | Allylic Iodide | S(_N)2 |

| CN | Allylic Nitrile | S(_N)2 |

| RS | Allylic Thioether | S(_N)2 |

| N(_3) | Allylic Azide | S(_N)2 |

This table presents plausible reactions based on the known reactivity of similar allylic halides.

The presence of fluorine atoms on the double bond is expected to exert a significant electronic influence on the nucleophilic substitution reactions. The strong electron-withdrawing nature of fluorine atoms can decrease the electron density of the π-system. This, in turn, can affect the stability of the S(_N)2 transition state.

Research on the reactivity of fluoroolefins has shown that fluorine atoms can modulate the reactivity of a molecule. For instance, in reactions involving aluminum(I) complexes with fluoroalkenes, the elimination of fluorine atoms has been observed. beilstein-journals.org While this is not a direct substitution at a carbon-halogen bond, it demonstrates the profound electronic impact of fluorine. The geminal fluorine atoms at the C1 position would likely have a more pronounced effect on the adjacent C2-Br bond compared to the single fluorine at the C3 position on the C4-Br bond.

Addition Reactions to the Alkene Moiety

The electron-deficient nature of the double bond in this compound, due to the presence of three fluorine atoms, will dictate its behavior in addition reactions.

While electrophilic additions are common for alkenes, the electron-withdrawing fluorine atoms in this compound are expected to deactivate the double bond towards electrophilic attack. thieme-connect.de However, under forcing conditions, such reactions might proceed.

The addition of an electrophile (E) would lead to a carbocationic intermediate. The regioselectivity of the reaction would be governed by the stability of the resulting carbocation. The fluorine atoms will destabilize an adjacent carbocation, while the bromine atoms could potentially stabilize it through the formation of a bridged halonium ion. In the case of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products. libretexts.orglibretexts.org For this compound, the initial electrophilic attack would likely occur at the less fluorinated carbon of the double bond to minimize carbocation destabilization.

Radical additions to the double bond are a more likely pathway, especially in the presence of radical initiators or under photochemical conditions. The addition of radicals to fluorinated alkenes is a known process. For example, the photochemical reaction of hydrogen bromide with 1,1,1-trifluorobut-2-ene results in the formation of 1:1 adducts. rsc.org

The regioselectivity of radical addition would be determined by the stability of the radical intermediate formed upon addition of the radical to the double bond. The stereochemical outcome of the reaction would depend on the reaction mechanism and the structure of the substrate.

Elimination Reactions for Conjugated Systems Formation

Elimination of HBr from this compound can lead to the formation of a conjugated diene system. This dehydrohalogenation is typically achieved by treatment with a base. The mechanism of elimination can be either E1 or E2, depending on the reaction conditions and the substrate structure. youtube.com

For an E2 reaction, a strong, non-nucleophilic base would be preferred to minimize competing substitution reactions. The stereochemistry of the starting material can dictate the stereochemistry of the resulting double bond in the product. libretexts.org The formation of a conjugated diene is often the thermodynamic driving force for such elimination reactions. In a related example, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with alcoholic potassium hydroxide (B78521) yields a mixture of bromo-hexafluorobutene isomers. beilstein-journals.orgnih.govsemanticscholar.org

E1 and E2 Mechanistic Studies

Elimination reactions of this compound can theoretically proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms, with the operative pathway being highly dependent on reaction conditions.

The E2 mechanism is a single-step, concerted process favored by strong, bulky bases. dalalinstitute.commsu.edu In this pathway, the base abstracts a proton from the carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously to form a double bond. For this compound, the bromine atom at the C-4 position is a potential leaving group. The acidity of the beta-hydrogens at C-3 is increased by the electron-withdrawing effect of the adjacent fluorine atom, making them susceptible to abstraction by a strong base. The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com

The E1 mechanism , a two-step process, involves the initial departure of a leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the alkene. masterorganicchemistry.comlibretexts.org The formation of a stable carbocation is the rate-determining step. masterorganicchemistry.com In the case of this compound, the formation of a carbocation at C-4 would be destabilized by the electron-withdrawing inductive effect of the fluorine atom at C-3. Therefore, the E1 pathway is generally less favored for this substrate compared to the E2 pathway, which does not involve a discrete carbocation intermediate.

Table 1: Factors Influencing E1 vs. E2 Mechanisms for Halogenated Alkenes

| Factor | Favors E1 Mechanism | Favors E2 Mechanism | Relevance to this compound |

| Base | Weak base (e.g., H₂O, ROH) | Strong, non-nucleophilic base (e.g., t-BuOK) | A strong base would favor the E2 pathway. |

| Substrate | Tertiary > Secondary (stable carbocation) | Tertiary > Secondary > Primary | The substrate is secondary, but electronic effects disfavor carbocation formation, making E2 more likely. |

| Solvent | Polar protic (e.g., ethanol) | Polar aprotic (e.g., DMSO) | Solvent choice can be used to direct the mechanism. |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) | Bromine is a good leaving group for both pathways. |

Synthesis of 1,1,2-Trifluoro-1,3-butadiene and Related Conjugated Dienes

This compound serves as a precursor for the synthesis of fluorinated conjugated dienes, which are valuable monomers and intermediates in organic synthesis. The formation of 1,1,2-Trifluoro-1,3-butadiene can be achieved through dehydrohalogenation.

A common method for synthesizing conjugated dienes from dihaloalkanes is through a double dehydrohalogenation reaction using a strong base. theorango.com For instance, the closely related compound 4-Bromo-1,1,2-trifluoro-1-butene (B151897) undergoes elimination with potassium hydroxide to yield 1,1,2-trifluoro-1,3-butadiene. A similar strategy can be applied to this compound. This process would involve the elimination of two molecules of hydrogen bromide (HBr). The first elimination would likely involve the more labile allylic bromine at C-4, followed by a second elimination to form the conjugated diene system.

Oxidation and Reduction Transformations of the Butene Backbone

The carbon-carbon double bond in this compound is the primary site for oxidation and reduction reactions, although its reactivity is modulated by the halogen substituents.

Selective Oxidation Methods

The oxidation of the double bond in this compound is challenging due to its electron-deficient nature. The electron-withdrawing fluorine and bromine atoms reduce the nucleophilicity of the π-bond, making it less susceptible to attack by common electrophilic oxidizing agents.

However, epoxidation is a potential selective oxidation method. For example, the structurally similar (E)-1,1,1,4,4,4-hexafluorobut-2-ene has been oxidized to its corresponding oxirane using sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst. beilstein-journals.org This suggests that a similar approach using potent oxidizing agents, possibly under phase-transfer conditions to enhance reactivity, could be employed to synthesize the corresponding epoxide of this compound.

Controlled Reduction Strategies for Dehalogenation

Controlled reduction provides a pathway for selective dehalogenation of the butene backbone. The carbon-bromine bonds are significantly weaker than the carbon-fluorine bonds, allowing for their preferential cleavage.

A widely used method for the dehalogenation of alkyl halides is the use of zinc metal in a suitable solvent. nih.govrsc.org This method is effective for reducing alkyl bromides and chlorides to the corresponding hydrocarbons. nih.gov The reaction of this compound with zinc dust in an aqueous or alcoholic medium would be expected to result in the reductive cleavage of the two carbon-bromine bonds. This process, known as dehalogenation, can lead to the formation of 1,1,3-trifluorobut-2-ene. The reaction proceeds on the surface of the metal, where the alkyl halide is reduced. google.com

Table 2: Potential Dehalogenation Conditions

| Reagent | Solvent | Temperature | Potential Product |

| Zn dust | Water / Surfactant | Room Temperature | 1,1,3-Trifluorobut-2-ene |

| Zn dust | Ethanol | Reflux | 1,1,3-Trifluorobut-2-ene |

Rearrangement Reactions and Halonium Ion Intermediates

In reactions involving electrophilic addition to the double bond, this compound has the potential to form rearranged products through the formation of halonium ion intermediates. A key mechanistic feature is the possibility of neighboring group participation (NGP) by the bromine atom at the C-4 position. wikipedia.orglibretexts.org

Studies on the halogenation of the isomeric compound 4-bromo-1,1,2-trifluorobut-1-ene have shown that the reaction does not proceed through a simple three-membered halonium ion. Instead, the bromine atom at the C-4 position acts as an internal nucleophile, participating in the reaction to form a more stable five-membered cyclic bromonium ion intermediate (a trifluorotetramethylene bromonium ion). dtic.mil This anchimeric assistance leads to the formation of rearranged products upon nucleophilic attack. dtic.mil

Applying this principle to this compound, an electrophilic attack on the C-2/C-3 double bond could be intercepted by the C-4 bromine atom. This intramolecular cyclization would form a five-membered halonium ion. Subsequent ring-opening by a nucleophile would lead to products with a different connectivity than what would be expected from a direct addition pathway. This neighboring group participation significantly influences the regiochemical and stereochemical outcome of addition reactions. dalalinstitute.com

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 1,4-Dibromo-1,1,3-trifluorobut-2-ene, a combination of ¹⁹F, ¹³C, and ¹H NMR experiments would be essential to confirm its constitution and stereochemistry.

Fluorine-19 NMR Applications in Organofluorine Chemistry

Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. Key applications for this compound would include:

Chemical Shift Analysis: The chemical shifts of the three fluorine atoms would provide immediate information about their electronic environment. The fluorine atom at the C-3 position, adjacent to the double bond, would exhibit a different chemical shift compared to the two fluorine atoms on the C-1 position (a CF₂ group). The large chemical shift range of ¹⁹F NMR (over 800 ppm) ensures excellent signal dispersion, minimizing the chance of peak overlap. guidechem.com

Spin-Spin Coupling: ¹⁹F nuclei couple with each other (F-F coupling) and with other active nuclei like protons (H-F coupling). The magnitude of these coupling constants (J-values) is highly dependent on the number of intervening bonds and the dihedral angle, providing crucial data for confirming the connectivity and stereochemistry (E/Z isomerism) around the double bond.

Table 1: Predicted ¹⁹F NMR Characteristics for this compound

| Fluorine Atom(s) | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity (Splitting Pattern) |

|---|---|---|

| -CF₂Br | -50 to -70 | Doublet of doublets (coupling to F at C-3 and H at C-2) |

| =CF- | -90 to -130 | Triplet of doublets (coupling to -CF₂Br and H at C-2) |

Note: This is a predictive table based on general principles of ¹⁹F NMR spectroscopy. Actual values would need to be determined experimentally.

Carbon-13 and Proton NMR Analysis for Connectivity and Stereochemistry

¹³C and ¹H NMR spectra provide the backbone of structural elucidation, mapping out the carbon framework and the positions of hydrogen atoms.

¹H NMR: The proton spectrum would be expected to show signals for the vinyl proton at C-2 and the two protons of the methylene (B1212753) group (-CH₂Br) at C-4. The chemical shifts would be influenced by the adjacent electronegative fluorine and bromine atoms and the double bond. Crucially, H-F and H-H coupling constants would help establish the connectivity and the geometry of the double bond.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show four distinct signals, one for each carbon atom in its unique chemical environment. The chemical shifts of the sp² carbons (C-2 and C-3) would be in the typical alkene region (115-140 ppm), while the sp³ carbons (C-1 and C-4) would be further upfield. nasa.gov The large electronegativity of the attached halogens would cause significant downfield shifts. C-F coupling is also observable in ¹³C NMR and provides direct evidence of fluorine attachment to a specific carbon.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | C-2 | 5.5 - 7.0 | Multiplet | ³J(H-H), ³J(H-F), ⁴J(H-F) |

| ¹H | C-4 | 3.5 - 4.5 | Multiplet | ³J(H-H) |

| ¹³C | C-1 | 100 - 120 | Triplet | ¹J(C-F) |

| ¹³C | C-2 | 120 - 140 | Doublet of Doublets | ²J(C-F), ³J(C-F) |

| ¹³C | C-3 | 140 - 160 | Doublet | ¹J(C-F) |

| ¹³C | C-4 | 25 - 40 | Singlet | N/A |

Note: This is a predictive table. Experimental verification is required.

Two-Dimensional NMR Techniques (e.g., HF-NOESY NMR)

While one-dimensional spectra provide fundamental information, 2D NMR techniques are often necessary to unambiguously solve complex structures. For this molecule, techniques like COSY (Correlation Spectroscopy) would confirm H-H connectivities. More specialized techniques would be invaluable:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to, confirming the assignment of the -CH= and -CH₂Br groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the entire molecular skeleton.

HF-NOESY (Heteronuclear Overhauser Effect Spectroscopy): This powerful experiment can detect through-space interactions between fluorine and hydrogen nuclei. The presence of an NOE correlation between the fluorine at C-3 and the protons at C-4, for instance, could provide definitive proof of the molecule's E or Z geometry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of C=C and C-X Vibrational Modes

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C=C Stretch: The carbon-carbon double bond stretch typically appears in the region of 1640-1680 cm⁻¹. The substitution with fluorine and bromine atoms would likely shift this frequency. This peak might be weak in the IR spectrum but strong in the Raman spectrum, demonstrating the complementary nature of the two techniques.

C-X Stretches (X = F, Br): The carbon-halogen bonds give rise to strong absorptions in the fingerprint region of the IR spectrum.

C-F stretches are typically very strong and appear in the 1000-1400 cm⁻¹ region. The CF₂ and CF groups would likely have distinct, strong absorption bands.

C-Br stretches absorb at lower frequencies, generally in the 500-650 cm⁻¹ range. The presence of these bands would confirm the incorporation of bromine into the structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=C Stretch | Alkene | 1650 - 1700 | Variable | Strong |

| C-F Stretch | Fluoroalkane | 1000 - 1400 | Strong | Weak |

| C-Br Stretch | Bromoalkane | 500 - 650 | Strong | Medium |

| =C-H Bend | Alkene | 800 - 1000 | Medium-Strong | Weak |

Note: This is a predictive table based on characteristic group frequencies.

Conformational Isomerism Elucidation via Vibrational Spectroscopy

While the double bond restricts rotation, conformational isomers (rotamers) can exist due to rotation around the C(2)-C(3) and C(3)-C(4) single bonds. These different conformers can sometimes be detected by vibrational spectroscopy, especially at low temperatures. If multiple conformers are present in significant populations at room temperature, it can lead to the appearance of extra bands in the spectrum. By recording spectra at different temperatures, changes in the relative intensities of these bands can provide information about the relative thermodynamic stabilities of the conformers. For a relatively simple molecule like this, however, significant conformational complexity is not highly anticipated.

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this method provides definitive confirmation of its elemental composition and connectivity.

The molecular ion peak (M+) cluster is particularly informative due to the isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). docbrown.infodocbrown.info Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a characteristic triplet of peaks in its mass spectrum for the molecular ion. docbrown.infodocbrown.info These peaks will appear at M, M+2, and M+4 mass-to-charge ratios (m/z), with a relative intensity ratio of approximately 1:2:1. docbrown.infodocbrown.info This pattern serves as a clear signature for the presence of two bromine atoms in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds. The resulting fragment ions provide a roadmap to the molecule's structure. Common fragmentation pathways for halogenated alkenes include the loss of a halogen atom or cleavage of the carbon-carbon backbone. For this compound, key fragmentation events would include the loss of a bromine radical (Br•) or a fluorine radical (F•), leading to significant fragment ions.

A hypothetical fragmentation pattern is detailed in the table below, illustrating the expected major ions and their corresponding m/z values based on the isotopic composition.

| Ion Formula | Description | Expected m/z (using ⁷⁹Br, ⁸¹Br) |

| [C₄H₂Br₂F₃]⁺ | Molecular Ion (M⁺) | 268, 270, 272 |

| [C₄H₂BrF₃]⁺ | Loss of one Bromine atom | 189, 191 |

| [C₄H₂Br₂F₂]⁺ | Loss of one Fluorine atom | 249, 251, 253 |

| [C₃H₂BrF₂]⁺ | Cleavage and loss of CFBr | 159, 161 |

| [CH₂Br]⁺ | Bromomethyl cation | 93, 95 |

| [CF₂Br]⁺ | Bromodifluoromethyl cation | 129, 131 |

This table is illustrative and actual observed fragments may vary based on the specific ionization technique and energy used.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the application of this technique would yield crucial structural parameters. The analysis would reveal the geometry around the carbon-carbon double bond, confirming its cis or trans configuration. Furthermore, it would provide exact measurements for the C-Br, C-F, C-C, and C=C bond lengths and the various bond angles throughout the molecule. This empirical data is invaluable for understanding the steric and electronic effects of the halogen substituents on the molecular geometry.

If a single crystal of this compound were analyzed, the resulting crystallographic data would be summarized in a standard format, as illustrated in the hypothetical data table below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₄H₂Br₂F₃ |

| Formula Weight | 270.85 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 110.5 |

| γ (°) | 90 |

| Volume (ų) | 795.0 |

| Z (molecules/unit cell) | 4 |

This table presents representative data for a small organic molecule and does not reflect actual experimental results for the title compound.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern the packing of molecules in a crystal. nih.gov This analysis is performed on data obtained from X-ray crystallography and provides insights into the nature and relative importance of interactions such as hydrogen bonds, halogen bonds, and other van der Waals forces. researchgate.net

For a molecule like this compound, Hirshfeld analysis would map the close contacts between adjacent molecules in the crystal lattice. The analysis generates a three-dimensional surface around the molecule, which is color-coded to highlight different types of interactions. Regions with close intermolecular contacts are typically shown as red spots on a dnorm map, indicating interactions that are shorter than the sum of the van der Waals radii. nih.gov

Given the presence of bromine, fluorine, and hydrogen atoms, a variety of intermolecular interactions would be expected to play a role in the crystal packing. These include:

Halogen Bonds: Interactions involving the electrophilic region of a bromine atom with a nucleophilic region on an adjacent molecule (e.g., Br···Br or Br···F contacts). mdpi.com

Hydrogen Bonds: Weak C-H···F and C-H···Br hydrogen bonds.

A two-dimensional "fingerprint plot" derived from the Hirshfeld surface quantifies the contribution of each type of interaction to the total surface area. This allows for a detailed understanding of the packing forces.

The following table provides a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts that would be expected for this compound, based on analyses of similar halogenated compounds. nih.govresearchgate.net

| Interaction Type (Atom···Atom) | Hypothetical Percentage Contribution |

| Br···H / H···Br | 25% |

| F···H / H···F | 20% |

| Br···F / F···Br | 15% |

| Br···Br | 10% |

| F···F | 8% |

| C···H / H···C | 7% |

| Other | 15% |

This table is illustrative, representing plausible contributions for a molecule of this type. The actual distribution would depend on the determined crystal structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies on the electronic structure and reactivity of 1,4-Dibromo-1,1,3-trifluorobut-2-ene were identified. Such studies would typically involve the use of functionals like B3LYP to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would provide insights into the molecule's kinetic stability and sites susceptible to nucleophilic or electrophilic attack.

Quantum Chemical Calculations of Reaction Pathways and Transition States

There is no available research detailing quantum chemical calculations of reaction pathways and transition states for this compound. This type of investigation would be crucial for understanding its reaction mechanisms, predicting products, and determining reaction kinetics by calculating the activation energies of transition states.

While the formation of halonium ions is a known mechanistic step in the halogenation of alkenes, no specific computational studies investigating the formation or stability of halonium ion intermediates involving this compound were found. Such research would clarify the stereoselectivity and regioselectivity of addition reactions to the double bond of this molecule.

Conformational Analysis and Stereochemical Predictions

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and rotational barriers, has not been reported in the searched literature. These studies are essential for predicting the molecule's three-dimensional structure and its stereochemical behavior.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations for this compound have been published. MD simulations would provide a detailed understanding of the molecule's dynamic behavior over time, including its vibrational modes and interactions in various solvent environments.

Applications As a Building Block in Complex Organic Synthesis

Role as a Precursor for Fluorinated Polymers and Specialized Materials

Fluoropolymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. mdpi.com Fluoroalkenes often serve as the fundamental monomers in the synthesis of these high-performance polymers. beilstein-journals.org While direct polymerization studies involving 1,4-Dibromo-1,1,3-trifluorobut-2-ene are not extensively documented, its structure suggests potential pathways for creating novel fluorinated polymers and materials.

One plausible approach involves the transformation of the dibromo compound into a diene monomer, a critical component for synthetic rubbers. researchgate.net For instance, synthetic routes to specialized 1,3-butadiene (B125203) monomers sometimes proceed through dibrominated intermediates. mdpi.com Through controlled dehalogenation or elimination reactions, this compound could be converted into a fluorinated diene. This resulting diene could then undergo polymerization or copolymerization to yield fluorinated elastomers or thermoplastics with tailored properties.

Furthermore, the bromine atoms can be substituted to introduce other functional groups capable of polymerization. This versatility allows for the design of specialized monomers that can be incorporated into polymer backbones or side chains, thereby imparting the unique properties of fluorinated compounds to the final material. mdpi.com The direct fluorination of existing polymers is another method used to create highly fluorinated surface layers with properties similar to perfluorinated polymers. nih.gov

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the profound impact of fluorine on a molecule's biological and physical properties. e-bookshelf.de The synthesis of these structures often relies on cycloaddition reactions or the cyclization of functionalized fluorinated precursors. nih.gov

This compound is a prime candidate for constructing fluorinated heterocycles due to its two electrophilic carbon centers where the bromine atoms are attached. It can react with various dinucleophiles in cyclization reactions to form a range of heterocyclic systems. For example, reaction with a dinucleophile like a diamine, diol, or dithiol could lead to the formation of five- or six-membered rings containing nitrogen, oxygen, or sulfur, respectively. This strategy is analogous to the documented synthesis of a 1,3-dithiole from 1,1,1,4,4,4-hexafluorobut-2-ene, which demonstrates the utility of fluorinated butene backbones in heterocycle synthesis. beilstein-journals.org

The general methods for forming fluorinated sulfur-containing heterocycles include [2+1], [2+2], [3+2], and [4+2] cycloadditions, starting with appropriately designed fluorine-containing components. nih.gov The trifluoromethyl group and the fluorine atom on the double bond of this compound can significantly influence the regioselectivity and stereoselectivity of such cyclization reactions.

Construction of Trifluoromethylated Indanes and Related Cyclic Systems

Trifluoromethylated indanes are important structural motifs found in biologically active compounds. mdpi.com The synthesis of these systems can be approached either by constructing the indane ring from a trifluoromethylated precursor or by trifluoromethylating an existing indane core. mdpi.com

While this compound lacks an aromatic ring for direct intramolecular cyclization, it can serve as a trifluoromethylated four-carbon building block in intermolecular reactions. A potential pathway to trifluoromethylated indanes involves a two-step process beginning with a Friedel-Crafts-type alkylation of an aromatic compound, such as benzene (B151609) or its derivatives. In this hypothetical route, one of the bromine atoms would act as a leaving group to form a new carbon-carbon bond with the aromatic ring. Subsequent intramolecular cyclization, potentially acid-catalyzed, would then form the indane ring system. This approach is conceptually similar to the acid-mediated cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which are transformed into 3-trichloromethylindan-1-ones in triflic acid. beilstein-journals.orgresearchgate.net

Research has shown that trifluoromethylated allyl alcohols and CF3-enones are effective precursors for preparing 1-CF3-indanes through reactions with arenes in superacids like TfOH. mdpi.comresearchgate.net The reactivity of this compound could be harnessed in a similar fashion to build these valuable cyclic systems.

Utilization in Cross-Coupling Reactions (e.g., Suzuki Couplings)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. beilstein-journals.orgnih.gov Polyhalogenated compounds, including dihaloalkenes, are valuable substrates in these reactions, allowing for the stepwise introduction of different organic groups. nih.govnih.gov

A key feature of this compound is the presence of two chemically distinct bromine atoms: a vinylic bromide attached to an sp²-hybridized carbon of the double bond and an allylic bromide attached to an sp³-hybridized carbon adjacent to the double bond. Allylic halides are generally much more reactive than vinylic halides in both nucleophilic substitution and many cross-coupling reactions. quora.comyoutube.comquora.com This difference in reactivity is due to the partial double-bond character of the C-X bond in vinylic halides and the resonance stabilization of the allylic carbocation intermediate. youtube.com

This differential reactivity allows for site-selective cross-coupling reactions. The more reactive allylic bromide can be substituted first under milder reaction conditions, leaving the vinylic bromide untouched. A second cross-coupling reaction can then be performed at the less reactive vinylic position, often requiring a different catalyst or more forcing conditions. This sequential approach enables the controlled synthesis of complex, highly substituted trifluoromethylated alkenes. The general utility of dihaloalkenes in sequential Suzuki-Miyaura cross-couplings has been well-established, providing a reliable precedent for this application. nih.gov

Table 1: Comparison of Vinylic vs. Allylic Halide Reactivity

| Halide Type | Carbon Hybridization | C-X Bond Character | Reactivity in Nucleophilic Substitution/Cross-Coupling | Rationale |

|---|---|---|---|---|

| Vinylic | sp² | Partial double bond | Low | Stronger bond; unstable vinylic cation intermediate. quora.comyoutube.com |

| Allylic | sp³ | Single bond | High | Weaker bond; resonance-stabilized allylic cation intermediate. youtube.comquora.com |

Design and Synthesis of Derivatives with Tailored Reactivity for Specific Chemical Transformations

The distinct reactivity of the allylic and vinylic bromides in this compound allows for its conversion into a variety of derivatives with tailored functionalities. By selectively targeting one of the bromine atoms, new building blocks can be designed for specific chemical transformations.

The higher reactivity of the allylic bromide allows for its selective replacement by a range of nucleophiles under conditions that leave the vinylic bromide intact. youtube.comlibretexts.org For instance, treatment with nucleophiles such as hydroxides, alkoxides, or cyanides could yield allylic alcohols, ethers, or nitriles, respectively, while retaining the vinylic bromide for subsequent cross-coupling reactions.

Furthermore, elimination reactions can be used to generate other useful fluorinated intermediates. Dehydrobromination of related polyhalogenated butanes is a known method for producing valuable halo-olefins. beilstein-journals.org A patented process describes the preparation of 4-bromo-1,1,2-trifluoro-1-butene (B151897) from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) through a selective dehalogenation reaction, highlighting how polyhalogenated precursors can be simplified into useful building blocks. google.com Similarly, controlled elimination from this compound could potentially lead to fluorinated allenes or conjugated dienes, which are themselves highly reactive intermediates for further synthesis.

Analytical Methodologies for Environmental and Process Monitoring

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in separating "1,4-Dibromo-1,1,3-trifluorobut-2-ene" from impurities, byproducts, and other components in a mixture. The choice between GC and HPLC is largely dependent on the volatility and thermal stability of the analyte.

Given that "this compound" is a volatile organic compound, Gas Chromatography (GC) is a highly suitable technique for its analysis. The separation in GC is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. For halogenated alkenes, a variety of capillary columns with different stationary phases can be employed to achieve optimal separation.

For the analysis of bromofluoroalkenes, columns with non-polar or medium-polarity stationary phases are often effective. The selection of the appropriate column and temperature programming is critical for resolving isomers and other closely related halogenated hydrocarbons.

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile impurities or if derivatization is employed. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for the separation of organic compounds. For halogenated compounds, the use of fluorinated stationary phases in HPLC has been explored to enhance selectivity. chromatographyonline.com

A summary of typical chromatographic conditions for related halogenated compounds is presented below, which can serve as a starting point for method development for "this compound".

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-624, VF-624) | Reversed-phase (e.g., C18) or Fluorinated phase |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water mixtures |

| Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD) | UV Detector, Mass Spectrometry (MS) |

| Temperature | Programmed temperature ramp | Typically ambient or slightly elevated |

| Injection Mode | Split/Splitless | Isocratic or Gradient elution |

Spectroscopic Detection Methods for Trace Analysis

Spectroscopic methods are indispensable for the detection and quantification of "this compound", especially at trace levels. When coupled with chromatographic separation, techniques like Mass Spectrometry provide a powerful tool for unambiguous identification.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a premier technique for the analysis of volatile organic compounds. The mass spectrometer ionizes the eluted compounds, and the resulting fragmentation pattern serves as a molecular fingerprint, allowing for confident identification. For quantitative analysis, selected-ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of "this compound". While not typically used for routine environmental or process monitoring due to lower sensitivity compared to MS, it is invaluable in research for confirming the chemical structure, including stereochemistry. For fluorinated compounds, 19F NMR is particularly informative. A literature reference for a potential isomer, "Z-1,1,2-Trifluoro-1,4-dibromo-2-butene", indicates the use of 19F NMR for its characterization. nih.gov

Infrared (IR) Spectroscopy can provide information about the functional groups present in the molecule. The carbon-carbon double bond and carbon-halogen bonds will have characteristic absorption bands in the IR spectrum. While less specific than MS or NMR for identification in complex mixtures, it can be a useful tool for bulk material characterization.

| Spectroscopic Method | Application | Information Provided |

| Mass Spectrometry (MS) | Identification and Quantification | Molecular weight and fragmentation pattern |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed structural information, including stereochemistry |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of specific chemical bonds |

Method Validation and Quantification Strategies in Chemical Research

For any analytical method to be reliable for environmental and process monitoring, it must undergo thorough validation. Method validation ensures that the method is fit for its intended purpose and provides accurate and precise results. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and ISO/IEC 17025. redalyc.org

The validation of an analytical method for "this compound" would involve assessing the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the chromatographic resolution of the analyte from other peaks.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is usually evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of these validation parameters and their typical acceptance criteria is provided in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in a complex mixture | Resolution > 1.5 between analyte and interfering peaks |

| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness to the true value | Recovery typically within 80-120% |

| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) typically ≤ 15% |

| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration | Signal-to-noise ratio of 10:1 |

Environmental Transformation and Degradation Pathways Academic Perspective

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis, Oxidation, Reduction)

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For 1,4-Dibromo-1,1,3-trifluorobut-2-ene, hydrolysis, photolysis, oxidation, and reduction are the primary abiotic pathways to consider.

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. quora.com Brominated compounds can be susceptible to photolysis, where the energy from light can break the C-Br bonds. nih.gov This can lead to the formation of reactive radical species that can participate in further reactions in the atmosphere or in aquatic environments. nih.gov The trifluoromethyl group may influence the absorption of UV light and the subsequent photochemical reactions. It is plausible that photolysis is a significant degradation pathway for this compound in the atmosphere and surface waters.

Oxidation: In the environment, oxidation is often mediated by reactive oxygen species, such as hydroxyl radicals (•OH) in the atmosphere and water. The double bond in this compound is a likely site for oxidation. The reaction with hydroxyl radicals can lead to the formation of epoxides, aldehydes, and other oxygenated products. The presence of electron-withdrawing fluorine atoms can decrease the reactivity of the double bond towards electrophilic oxidants.

Reduction: Reductive degradation can occur in anoxic environments, such as sediments and groundwater, often mediated by reduced iron minerals or microbial activity. For halogenated compounds, reduction typically involves the replacement of a halogen atom with a hydrogen atom, a process known as reductive dehalogenation. The C-Br bonds are more susceptible to reduction than C-F bonds. Therefore, in anaerobic environments, this compound could be transformed into less brominated, and potentially more mobile, byproducts.

Table 1: Predicted Abiotic Degradation Pathways and Products of this compound

| Degradation Process | Primary Reaction Site | Potential Products | Environmental Compartment |

|---|---|---|---|

| Hydrolysis | Carbon-Bromine bonds | Brominated and fluorinated butenols | Water, Soil |

| Photolysis | Carbon-Bromine bonds, C=C double bond | Bromo- and fluoro-radicals, smaller fragments | Atmosphere, Surface Water |

| Oxidation (by •OH) | C=C double bond | Epoxides, Aldehydes, Carboxylic acids | Atmosphere, Water |

| Reduction | Carbon-Bromine bonds | Monobromotrifluorobutenes, Trifluorobutene | Anaerobic sediments, Groundwater |

Note: This table presents hypothetical degradation products based on the chemical principles of related compounds, as direct experimental data for this compound is unavailable.

Biotransformation Mechanisms and Microbial Interaction Studies

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. nih.gov The biodegradability of halogenated compounds is highly variable and depends on the number and type of halogens, the structure of the molecule, and the metabolic capabilities of the microbial communities present. mdpi.comnih.govelsevierpure.com

The presence of multiple halogen atoms, particularly fluorine, can make a molecule more resistant to biodegradation. nih.gov Fluorine's high electronegativity and the strength of the C-F bond make it difficult for microbial enzymes to break. However, the C-Br bonds are more susceptible to microbial attack.

Microorganisms can degrade halogenated compounds through various enzymatic reactions, including dehalogenation. mdpi.com Reductive dehalogenation, where a halogen is removed and replaced by a hydrogen atom, is a common pathway under anaerobic conditions. doi.org Oxidative dehalogenation can occur in aerobic environments, often initiated by oxygenase enzymes that incorporate oxygen into the molecule, leading to the eventual removal of the halogen.

Given the structure of this compound, it is likely that its biodegradation would proceed slowly. Anaerobic microorganisms might be capable of reductively debrominating the compound, while aerobic microbes could potentially attack the double bond or the carbon-bromine bonds through oxidative pathways. The trifluoromethyl group is expected to be highly persistent.

Table 2: Potential Microbial Degradation Mechanisms for this compound

| Microbial Process | Environmental Condition | Key Enzymes (Hypothesized) | Potential Outcome |

|---|---|---|---|

| Reductive Dehalogenation | Anaerobic | Dehalogenases | Stepwise removal of bromine atoms |

| Oxidative Degradation | Aerobic | Oxygenases, Hydrolases | Cleavage of the C=C bond, hydroxylation |

| Cometabolism | Aerobic/Anaerobic | Non-specific enzymes | Partial degradation without providing energy to the microbe |

Note: This table is illustrative and based on general knowledge of microbial degradation of halogenated hydrocarbons. Specific microbial interaction studies for this compound are not available.

Assessment of Environmental Persistence and Mobility in Different Matrices

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. The mobility of a chemical describes its potential to move between different environmental compartments (air, water, soil, and biota).

Mobility: The mobility of a compound in soil and water is largely determined by its water solubility and its tendency to sorb to soil organic carbon and other particles. Halogenated compounds exhibit a wide range of mobilities. Compounds with lower molecular weight and higher water solubility tend to be more mobile in water and can leach into groundwater. Conversely, compounds that are more lipophilic (fat-loving) tend to sorb to organic matter in soil and sediment, reducing their mobility. The mobility of brominated compounds in soil can be influenced by the soil's organic carbon content and water content. nih.govusgs.gov Without specific data on the octanol-water partition coefficient (Kow) for this compound, a precise prediction of its mobility is difficult. However, its halogenated nature suggests it may have a tendency to partition to organic matter, which would limit its mobility in soil.

Table 3: Estimated Environmental Persistence and Mobility of this compound

| Environmental Matrix | Estimated Persistence | Estimated Mobility | Key Influencing Factors |

|---|---|---|---|

| Atmosphere | Low to Moderate | High | Photolysis, transport by wind |

| Water | Moderate to High | Moderate | Hydrolysis, photolysis, sorption to sediment |

| Soil | High | Low to Moderate | Sorption to organic matter, microbial degradation |

| Sediment | Very High | Low | Anaerobic conditions, strong sorption |

Note: The estimations in this table are qualitative and based on the expected behavior of similar halogenated compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,4-Dibromo-1,1,3-trifluorobut-2-ene in laboratory settings?

- Methodological Answer :

- Ventilation & PPE : Use in a fume hood with negative pressure systems. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- First Aid : For eye exposure, flush with water for ≥15 minutes and consult a physician . For skin contact, rinse thoroughly and remove contaminated clothing.

- Waste Disposal : Follow halogenated waste protocols due to bromine/fluorine content. Avoid aqueous disposal without neutralization.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Halogenation Strategies : Start with 1,3-butadiene derivatives. Use N-bromosuccinimide (NBS) for bromination and select fluorinating agents like SF₄ or DAST under inert atmospheres.

- Reaction Optimization : Control stoichiometry (e.g., Br₂ vs. HBr) and temperature (0–25°C) to minimize side reactions (e.g., over-bromination). Monitor via TLC or GC-MS.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine environments (δ ~ -60 to -120 ppm for CF₃ and CF₂ groups).

- GC-MS/EI-MS : Confirm molecular ion peaks (e.g., m/z 271 for C₄H₃Br₂F₃) and fragmentation patterns.

- IR Spectroscopy : Detect C-Br (500–600 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches.

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in bromination/fluorination reactions for this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for possible reaction pathways.

- Solvent Effects : Simulate polar (e.g., DCM) vs. nonpolar (e.g., hexane) solvents to assess steric/electronic influences.

- Validation : Cross-reference computed NMR shifts with experimental data to refine models .

Q. What mechanisms govern its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalytic Cycle Analysis : Investigate oxidative addition (Pd⁰ → Pd²⁺) with the C-Br bond using ligands like cyclopentadiene-phosphine.

- Ligand Screening : Test electron-rich (e.g., PPh₃) vs. bulky ligands (e.g., XPhos) to optimize turnover frequency.

- Kinetic Studies : Use in situ IR or UV-Vis to track intermediates and propose rate-determining steps .

Q. How should researchers resolve discrepancies in reported reaction yields during scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) systematically to identify critical factors.

- Mass Transfer Analysis : Assess agitation speed and reactor geometry for exothermic reactions (e.g., bromination).

- Reproducibility : Validate results across multiple batches and compare with literature protocols for analogous compounds .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.